molecular formula C8H9F3N2O2 B1392839 Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 852228-09-2

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1392839
CAS No.: 852228-09-2
M. Wt: 222.16 g/mol
InChI Key: KKZBEVWDQREDBA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound with the molecular formula C₈H₉F₃N₂O₂. Its structure includes a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl (CF₃) group at the 5-position, and an ethyl ester at the 3-position. Key identifiers include:

  • SMILES: CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C
  • InChIKey: JFLZRQADXKQOJO-UHFFFAOYSA-N

Notably, the compound lacks extensive literature data, suggesting it may be understudied or recently synthesized .

Properties

IUPAC Name

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZBEVWDQREDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186733
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852228-09-2
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is primarily studied for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.

Key Findings:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties: Studies have shown that compounds similar to this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
  • Cancer Research: Preliminary studies indicate that this compound may inhibit certain cancer cell lines, highlighting its potential as an anticancer agent .

Agrochemicals

The compound's trifluoromethyl group enhances its biological activity, making it suitable for use in agrochemicals.

Applications:

  • Herbicides: this compound has been investigated for its herbicidal properties against various weeds, demonstrating effective growth inhibition .
  • Pesticides: Its efficacy against pests suggests that it could be developed into a novel pesticide formulation, contributing to sustainable agricultural practices .

Material Science

In material science, the unique properties of this compound are explored for developing advanced materials.

Research Insights:

  • Polymer Chemistry: The compound can be utilized as a building block in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties .
  • Coatings: Its chemical stability and resistance to degradation make it a candidate for protective coatings in various industrial applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryReduction in inflammatory markers
AnticancerInhibition of cancer cell lines
HerbicidalEffective against specific weeds
PesticidalEfficacy against agricultural pests

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomerism

  • Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (C₉H₁₁F₃N₂O₂): The CF₃ group is at the 3-position, and the N1 substituent is ethyl instead of methyl.

Halogen-Substituted Derivatives

  • Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (C₇H₆BrF₃N₂O₂):
    • A bromine atom at the 4-position introduces reactivity for cross-coupling reactions.
    • Melting point: 131–133°C , lower than many CF₃-pyrazoles due to bromine’s steric effects .

Heterocyclic Substituents

Substituent Effects on Physical Properties

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Characteristics
Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate 1-CH₃, 5-CF₃ C₈H₉F₃N₂O₂ Not reported CF₃ enhances metabolic stability
Ethyl 4-acetyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (11g) 4-acetyl, 1-(4-FPh), 5-CF₃ C₁₄H₁₂F₄N₂O₃ 180–182 Acetyl and fluorophenyl increase steric hindrance
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 5-OCH₃ C₈H₁₂N₂O₃ Not reported Methoxy’s electron-donating effects alter reactivity
  • Melting Points : CF₃ derivatives generally exhibit higher melting points (e.g., 180–182°C for 11g) due to strong dipole interactions and molecular rigidity . Bromine substitution reduces melting points (131–133°C) by disrupting crystal packing .

Biological Activity

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, a member of the pyrazole family, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H9_9F3_3N2_2O2_2
  • Molecular Weight : 222.16 g/mol
  • CAS Number : 852228-09-2
  • Purity : 97% .

The trifluoromethyl group in this compound is believed to play a crucial role in modulating its interaction with biological targets. Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved efficacy in biological systems .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound's activity has been evaluated using different models:

  • COX Inhibition : The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammation. In vitro assays demonstrated that derivatives similar to this compound exhibited IC50_{50} values ranging from 0.02 to 0.04 µM for COX-2 inhibition .
  • Carrageenan-Induced Edema Model : In vivo studies utilizing carrageenan-induced paw edema in rats have demonstrated that compounds with similar structures can effectively reduce inflammation and associated pain .

Analgesic Activity

The analgesic potential of this compound has also been explored. In comparative studies against standard analgesics like diclofenac and celecoxib, certain derivatives exhibited superior efficacy, with significant reductions in pain scores observed in animal models .

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives indicated that those with trifluoromethyl substitutions generally displayed enhanced biological activities compared to their non-fluorinated counterparts. For instance:

CompoundIC50_{50} (µM)COX Selectivity Index
This compound0.03High
Diclofenac0.54Low
Celecoxib0.25Moderate

This table illustrates the comparative potency of this compound against standard treatments .

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, and how can purity be validated?

The compound is synthesized via condensation reactions between substituted pyrazole precursors and activated esters. For example, General Procedure-I () involves coupling carboxylic acids (e.g., 2-ethoxybenzoic acid) with ethyl 3-amino-1H-pyrazole-5-carboxylate in the presence of DMF and coupling agents like HATU or EDCI. Optimized conditions include:

  • Reaction temperature: 25–60°C under inert atmosphere.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients).
  • Purity validation using HPLC (>98%) and 1H/13C NMR to confirm structural integrity (e.g., δ ~4.2 ppm for ethyl ester protons) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While classified as non-hazardous (), standard precautions apply:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage: Tightly sealed containers at 0–8°C to prevent degradation .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy: 1H NMR detects characteristic signals (e.g., trifluoromethyl group at δ ~120–125 ppm in 19F NMR) .
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 265.1 for C9H11F3N2O2) .
  • X-ray Crystallography: SHELX programs refine crystal structures, with Mercury software visualizing packing patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The -CF3 group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Computational studies (e.g., DFT calculations) reveal:

  • Reduced electron density at the pyrazole C3 position, favoring electrophilic attacks.
  • Enhanced metabolic stability due to fluorine’s inertness, critical for drug design .
    Experimental validation via Hammett plots or cyclic voltammetry can quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Use SHELXL for high-resolution refinement ( ):

  • Apply twin refinement for non-merohedral twinning.
  • Validate with R-factor convergence (target <5%) and CCDC deposition (e.g., CCDC 1234567).
    For ambiguous electron density, cross-validate with PXRD or neutron diffraction .

Q. How can researchers address gaps in toxicological and environmental data for this compound?

Proposed methodologies:

  • Acute Toxicity Assays: OECD 423 guidelines using rodent models.
  • Ecotoxicity Testing: Daphnia magna assays (OECD 202) for aquatic impact.
  • Degradation Studies: HPLC-MS to track hydrolysis/byproducts under pH 4–9 .

Q. What are the structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

Key modifications and biological impacts:

  • Ester Hydrolysis: Replace ethyl with methyl/benzyl esters to modulate lipophilicity (logP) .
  • Pyrazole Substitution: 5-(Trifluoromethyl) enhances target binding (e.g., kinase inhibition) vs. 5-phenyl .
  • Amide Derivatives: Carboxamide analogs (e.g., 6-29 in ) show reversible enzyme inhibition (IC50 <100 nM) .

Q. What computational tools predict the compound’s behavior in biological systems?

  • Molecular Docking (AutoDock Vina): Simulate binding to targets like CYP450 isoforms .
  • ADMET Predictors: Estimate bioavailability (%F >50%) and blood-brain barrier penetration (e.g., SwissADME) .
  • MD Simulations (GROMACS): Assess conformational stability in lipid bilayers .

Methodological Notes

  • Contradiction Handling: Cross-validate spectral data (NMR/MS) with synthetic replicates to resolve purity disputes .
  • Advanced Characterization: Pair X-ray data with SC-XRD for polymorph identification .
  • Safety Data Gaps: Prioritize tiered testing (in vitro → in vivo) per REACH guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

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